molecular formula C14H19Cl2N B5698401 1-(2,4-dichlorobenzyl)azocane

1-(2,4-dichlorobenzyl)azocane

Cat. No. B5698401
M. Wt: 272.2 g/mol
InChI Key: WYZGSNGUCUUWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)azocane, also known as DBAZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of azocanes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)azocane is not fully understood. However, it is believed to exert its biological activities by modulating the signaling pathways involved in cell proliferation, differentiation, and apoptosis. The compound has been shown to inhibit the activity of enzymes such as PTP1B and protein kinase C (PKC), which play important roles in these signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the replication of viruses such as hepatitis C virus (HCV), and inhibit the growth of bacteria such as Staphylococcus aureus. The compound has also been found to regulate glucose metabolism and improve insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,4-dichlorobenzyl)azocane in lab experiments is its high potency and selectivity towards its biological targets. This makes it a valuable tool for studying the signaling pathways involved in various diseases. However, the compound has some limitations as well. It is highly toxic and requires careful handling. Moreover, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2,4-dichlorobenzyl)azocane. One direction is the development of more potent and selective analogs of the compound for use in drug discovery. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer and diabetes. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities.

Synthesis Methods

The synthesis of 1-(2,4-dichlorobenzyl)azocane involves the reaction of 2,4-dichlorobenzyl chloride with azocane in the presence of a base. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be determined by analytical techniques such as NMR and HPLC.

Scientific Research Applications

1-(2,4-dichlorobenzyl)azocane has been found to have potential applications in biomedical research. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N/c15-13-7-6-12(14(16)10-13)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZGSNGUCUUWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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